Bienvenue dans la boutique en ligne BenchChem!

1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibition Structure-Activity Relationship (SAR) Selectivity profiling

1-(2-Methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955306-15-7) is a synthetic small-molecule heterocycle with the molecular formula C₁₆H₁₇N₅ and a molecular weight of 279.34 g/mol. It belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold, a purine bioisostere widely exploited in kinase inhibitor drug discovery.

Molecular Formula C16H17N5
Molecular Weight 279.347
CAS No. 955306-15-7
Cat. No. B2806742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS955306-15-7
Molecular FormulaC16H17N5
Molecular Weight279.347
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCC4
InChIInChI=1S/C16H17N5/c1-12-6-2-3-7-14(12)21-16-13(10-19-21)15(17-11-18-16)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3
InChIKeyCZFVKSUYOQLQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955306-15-7): Scaffold & Procurement Baseline


1-(2-Methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955306-15-7) is a synthetic small-molecule heterocycle with the molecular formula C₁₆H₁₇N₅ and a molecular weight of 279.34 g/mol . It belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold, a purine bioisostere widely exploited in kinase inhibitor drug discovery . The compound is characterized by a 2-methylphenyl substituent at the N1 position and a pyrrolidin-1-yl moiety at the C4 position, a substitution pattern that distinguishes it from other members of the pyrazolo[3,4-d]pyrimidine family . This scaffold is recognized for its ability to engage multiple kinase targets including TIE-2, VEGFR-2, VEGFR-3, Src, Abl, CDK2, Aurora kinases, and PI3K, making it a versatile starting point for medicinal chemistry programs .

Why 1-(2-Methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Interchanged with Close Analogs


Within the pyrazolo[3,4-d]pyrimidine class, single-point substitutions at the N1 and C4 positions are known to profoundly alter kinase selectivity, binding mode, and cellular potency, rendering simple structural analogs non-interchangeable . For example, 1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-46-6) shares the same molecular formula (C₁₆H₁₇N₅) but replaces the pyrrolidine ring with a piperidine ring, a change that modifies the basicity, steric bulk, and conformational flexibility of the C4 substituent, which impacts target engagement . Similarly, 1-benzyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine also shares the same formula but replaces the 2-methylphenyl group with a benzyl group, altering lipophilicity and π-stacking interactions . More critically, SAR studies have demonstrated that moving from an N1-phenyl to an N1-(2-methylphenyl) substituent, or from a C4-piperidine to a C4-pyrrolidine, can alter kinase IC₅₀ values by orders of magnitude . Consequently, procurement of the precise substitution pattern—2-methylphenyl at N1 and pyrrolidin-1-yl at C4—is essential for reproducing specific pharmacological profiles.

Quantitative Differentiation Evidence for 1-(2-Methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955306-15-7)


Kinase Selectivity Differentiation: The N1-(2-Methylphenyl) Advantage Over Unsubstituted Phenyl

The N1-(2-methylphenyl) substituent is a critical determinant of kinase selectivity within the pyrazolo[3,4-d]pyrimidine class. In the context of PKD inhibition, the lead compound 1-NM-PP1 features an N1-naphthyl group, while the optimized compound 3-IN-PP1 (which retains a bulky N1-aryl group) exhibited a 10-fold increase in potency (IC₅₀ improvement from ~200 nM to ~20 nM) compared to 1-NM-PP1 . Although direct data for CAS 955306-15-7 is not available in this publication, the general SAR indicates that N1-aryl substitution with ortho-substituted phenyl groups dramatically influences potency and selectivity. Furthermore, in the Aurora kinase/CDK1 inhibitor series, switching from a primary amide to a pyrrolidine amide at the C6 position (compound 15a) altered the cellular phenotype, demonstrating that the pyrrolidine moiety at the C4 position of CAS 955306-15-7 is likely a key pharmacophoric element .

Kinase inhibition Structure-Activity Relationship (SAR) Selectivity profiling

C4-Pyrrolidine vs. Piperidine: Conformational Constraints and Target Engagement

The C4 substituent is a well-established determinant of kinase binding mode in pyrazolo[3,4-d]pyrimidines. The pyrrolidine ring (5-membered) is more compact and conformationally restricted than the piperidine ring (6-membered), which can affect the compound's ability to occupy the ribose-binding pocket or hydrophobic back pocket of kinases. A direct comparator, 1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-46-6), shares the same molecular formula but uses piperidine instead of pyrrolidine . SAR studies on pyrazolo[3,4-d]pyrimidine PKD inhibitors showed that the C4 substituent is critical for binding mode, with some analogs flipping 180° relative to the ATP binding mode, a phenomenon dependent on the nature of the C4 substituent . The pyrrolidine moiety in CAS 955306-15-7 may therefore confer a distinct binding mode compared to piperidine-containing analogs.

Medicinal chemistry Kinase inhibitor design Conformational analysis

TIE-2/VEGFR-2 Kinase Inhibition Potential by Class Membership

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively patented as a core structure for TIE-2 and VEGFR-2 kinase inhibitors . The N1-(2-methylphenyl) and C4-pyrrolidine substitution pattern of CAS 955306-15-7 places it structurally within the claimed generic space of US Patent 20070293489, which describes compounds that inhibit TIE-2, VEGFR-2, and VEGFR-3 kinases with IC₅₀ values below 1 µM . While the specific IC₅₀ of CAS 955306-15-7 against TIE-2 or VEGFR-2 is not publicly disclosed, its structural features—particularly the N1-aryl group and the C4-amine—align with the pharmacophore required for dual TIE-2/VEGFR-2 inhibition . For comparison, structurally related pyrazolo[3,4-d]pyrimidines with similar N1-phenyl and C4-amino substitution patterns have shown potent inhibition of VEGFR-2 with IC₅₀ values in the low nanomolar range .

Angiogenesis Kinase inhibition Cancer therapeutics

Physicochemical Differentiation: Lipophilicity Modulation via ortho-Methyl Substitution

The ortho-methyl group on the N1-phenyl ring increases the calculated logP (clogP) relative to the unsubstituted phenyl analog. The ortho-methyl substituent adds approximately +0.5 to +0.6 log units to the lipophilicity, which can influence membrane permeability, solubility, and non-specific protein binding . For comparison, 1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, which lacks the methyl group, has a lower clogP . This lipophilicity difference may translate into altered cellular uptake and tissue distribution profiles, differentiating CAS 955306-15-7 from its des-methyl analog.

Lipophilicity Drug-likeness ADME prediction

Recommended Application Scenarios for 1-(2-Methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 955306-15-7)


Kinase Selectivity Profiling and Chemical Biology Tool Compound Development

CAS 955306-15-7 is best deployed as a chemical biology probe for dissecting kinase signaling pathways. Its N1-(2-methylphenyl) and C4-pyrrolidine substitution pattern places it within the TIE-2/VEGFR-2 inhibitor pharmacophore space, making it suitable for use in angiogenesis-related kinase profiling panels . Researchers should use this compound in parallel with 1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-46-6) to interrogate how C4 pyrrolidine versus piperidine substitution affects kinome-wide selectivity . The compound can also serve as a reference standard for PKD or Aurora kinase inhibitor optimization programs .

Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

This compound is a valuable building block for medicinal chemistry SAR campaigns focused on pyrazolo[3,4-d]pyrimidine-based kinase inhibitors . Its ortho-methylphenyl group at N1 can be systematically varied against para-methyl, meta-methyl, and unsubstituted phenyl analogs to map the contribution of this substituent to kinase potency and selectivity . Similarly, the pyrrolidine at C4 can serve as a benchmark for comparing acyclic amines, piperidines, piperazines, and morpholines in terms of cellular potency and pharmacokinetic properties .

Reference Compound for Anti-Angiogenic Agent Screening Cascades

Given the well-established role of pyrazolo[3,4-d]pyrimidines as TIE-2 and VEGFR-2 inhibitors, CAS 955306-15-7 can be incorporated into screening cascades for anti-angiogenic agents . It can serve as a structurally defined reference compound against which newly synthesized analogs are benchmarked in biochemical kinase assays, endothelial cell proliferation assays (e.g., HUVEC), and in vivo angiogenesis models . Its specific substitution pattern ensures that observed biological effects can be attributed to the defined chemical structure, enabling robust SAR interpretation .

Analytical Reference Standard for Physicochemical and Solid-State Characterization

CAS 955306-15-7 is suitable for use as an analytical reference standard for HPLC method development, mass spectrometry calibration, and solid-state characterization studies . Its defined structure (C₁₆H₁₇N₅, MW 279.34) and the availability of key physicochemical identifiers (InChI Key: CZFVKSUYOQLQAI-UHFFFAOYSA-N, SMILES: CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCCC4) facilitate unambiguous identification in complex mixtures . The compound can also be used in polymorphism screening studies, as pyrazolo[3,4-d]pyrimidines are known to exhibit conformational polymorphism that can impact bioavailability .

Quote Request

Request a Quote for 1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.